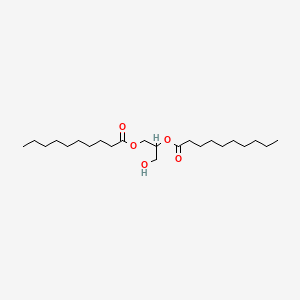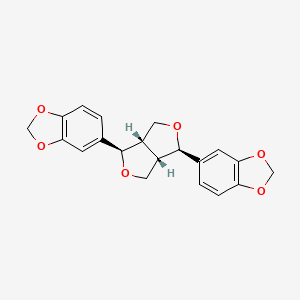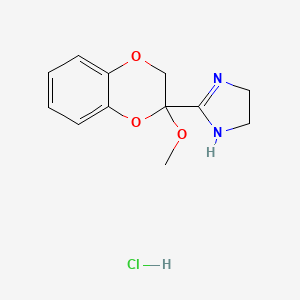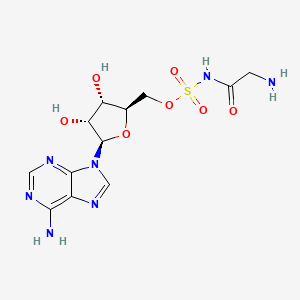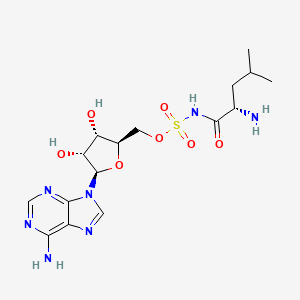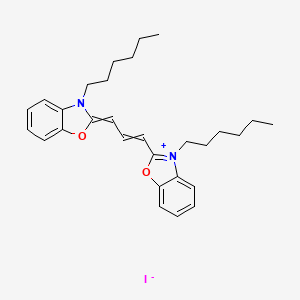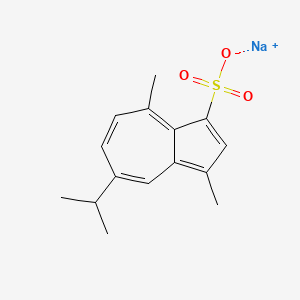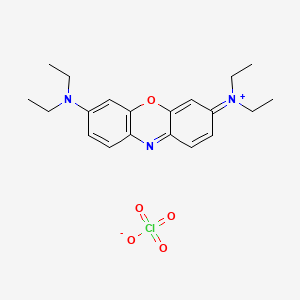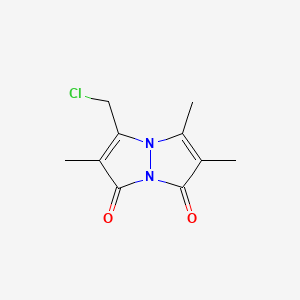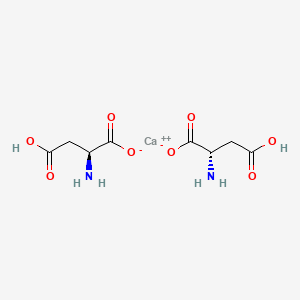
Duoperone
Descripción general
Descripción
Duoperone is a neuroleptic agent . It has been found to block d-amphetamine lethality in mice under aggregated conditions when the pretreatment interval was between one hour and seven days . Conditioned avoidance responding in mice and cats was suppressed by Duoperone in doses that did not impair escape behavior .
Molecular Structure Analysis
The molecular formula of Duoperone is C28H26F4N2OS . The average mass is 514.578 Da and the monoisotopic mass is 514.170166 Da .
Aplicaciones Científicas De Investigación
Drug Utilization Observation Studies : Duoperone has been the subject of drug utilization observation (DUO) studies, which are prospective pharmacoepidemiological studies. These studies collect data on prescription, illness, and patient data without interfering with routine treatment, aiming to understand the interaction of treatment modalities with treatment outcomes (Linden et al., 1997).
Cancer Therapy : In cancer research, Duoperone has been explored for its potential use in targeted therapy. For instance, studies on colorectal cancer have identified molecular inhibitors that can be used in therapy, highlighting the drug's potential in cancer treatment (Gozzi et al., 2019).
Protein-Protein Interaction in Biochemical Pathways : Research has been conducted on the interaction between DUOX2 and its partner DUOXA2, where Duoperone's role in influencing this interaction and its functional implications in both export and activity of DUOX2 has been studied (Carré et al., 2015).
Drug Delivery Systems : In the field of drug delivery, Duoperone has been studied for its role in glutathione responsive materials, which are crucial for smart drug delivery vehicles. This research is particularly relevant in designing drug delivery systems that respond to biochemical differences between various cellular environments (Quinn et al., 2017).
Neurological Conditions : Studies have shown the potential of cord blood-derived cell therapy products like DUOC-01, which are related to Duoperone, in treating demyelinating conditions of the central nervous system. This includes research on accelerating remyelination and reducing gliosis in models of multiple sclerosis (Saha et al., 2019).
Antidepressant Interactions : Duoperone has been explored in the context of its interaction with sigma-1 receptor chaperones and its potential to potentiate neurite outgrowth in cell assays. This research is crucial in understanding the mechanistic action of antidepressants (Ishima et al., 2014).
Osteomyelitis Therapy : Duoperone has been involved in the study of biodegradable implants for local antibiotic delivery in chronic osteomyelitis therapy. This research is significant for developing targeted drug delivery systems for specific medical conditions (Türesin et al., 2001).
Mecanismo De Acción
Propiedades
IUPAC Name |
(4-fluorophenyl)-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26F4N2OS/c29-22-9-6-19(7-10-22)27(35)20-12-16-33(17-13-20)14-3-15-34-23-4-1-2-5-25(23)36-26-11-8-21(18-24(26)34)28(30,31)32/h1-2,4-11,18,20H,3,12-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUZRUCADGTCPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26F4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20866903 | |
| Record name | (4-Fluorophenyl)(1-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperidin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Duoperone | |
CAS RN |
62030-88-0 | |
| Record name | Duoperone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062030880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Fluorophenyl)(1-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperidin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DUOPERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E84FJ4KW3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




